molecular formula C16H14N6O4 B11647406 2-(benzotriazol-1-yl)-N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanehydrazide

2-(benzotriazol-1-yl)-N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanehydrazide

Cat. No.: B11647406
M. Wt: 354.32 g/mol
InChI Key: SKAARJGMQKABFC-RQZCQDPDSA-N
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Description

2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound that features a benzotriazole moiety linked to a hydrazide group through a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE typically involves the condensation of 2-(1H-1,2,3-benzotriazol-1-yl)propanehydrazide with 2-hydroxy-5-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The benzotriazole moiety can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or UV stabilizers.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety can bind to metal ions, influencing the compound’s activity. Additionally, the hydrazide group may form hydrogen bonds or other interactions with biological molecules, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,3-benzotriazol-1-yl)quinoline-3-carbaldehyde
  • 2-(1H-1,2,3-benzotriazol-1-yl)ethan-1-amine
  • 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate

Uniqueness

Compared to similar compounds, 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14N6O4

Molecular Weight

354.32 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]propanamide

InChI

InChI=1S/C16H14N6O4/c1-10(21-14-5-3-2-4-13(14)18-20-21)16(24)19-17-9-11-8-12(22(25)26)6-7-15(11)23/h2-10,23H,1H3,(H,19,24)/b17-9+

InChI Key

SKAARJGMQKABFC-RQZCQDPDSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])O)N2C3=CC=CC=C3N=N2

Canonical SMILES

CC(C(=O)NN=CC1=C(C=CC(=C1)[N+](=O)[O-])O)N2C3=CC=CC=C3N=N2

Origin of Product

United States

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